- Cyclopentenol nucleoside compounds, intermediates for their synthesis and methods of treating viral infections, World Intellectual Property Organization, , ,
Cas no 934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine)
934816-44-1 structure
Product Name:4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
Numéro CAS:934816-44-1
Le MF:C16H22N4O4
Mégawatts:334.370283603668
MDL:MFCD22665832
CID:1980608
PubChem ID:66552044
Update Time:2025-06-10
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- Bis(2-methyl-2-propanyl) 1H-imidazo[4,5-c]pyridin-4-ylimidodicarb onate
- CTK5B2062
- NSC163009
- N6,N6-diBoc-3-deazaadenine
- N6,N6''-butane-1,4-diyl-bis-adenosine
- AR-1D7004
- AG-K-35573
- AC1Q4Y3K
- 4-(N6,N6-di-tert-butyloxycarbonylamino)-imidazo[4,5-c]pyridine
- N,N''-1,4-butanediylbis-Adenosine
- 2-[6-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- AC1L6LYM
- IMIDODICARBONIC ACID, 2-(3H-IMIDAZO[4,5-C]PYRIDIN-4-YL)-, 1,3-BIS(1,1-DIMETHYLETHYL) ESTER
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
- IMidodicarbonic acid,2-(3H-iMidazo[4,5-c]pyridin-4-yl)-,1,3-bis(1,1-diMethylethyl) ester
- 1,3-Bis(1,1-dimethylethyl) 2-(3H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (ACI)
- CS-M1572
- tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- CS-14378
- 934816-44-1
- tert-ButylN-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- AKOS037650161
- SCHEMBL13667386
-
- MDL: MFCD22665832
- Piscine à noyau: 1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19)
- La clé Inchi: AWVYKMMHNCVOHU-UHFFFAOYSA-N
- Sourire: O=C(N(C1C2=C(NC=N2)C=CN=1)C(OC(C)(C)C)=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 334.16410520g/mol
- Masse isotopique unique: 334.16410520g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 5
- Complexité: 455
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 97.4
- Le xlogp3: 2.7
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$433 | 2021-08-18 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$928 | 2021-08-18 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$1237 | 2021-08-18 | |
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$286 | 2024-07-19 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$571 | 2024-07-19 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$952 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 100mg |
¥3862.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 250mg |
¥7722.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 100mg |
¥2868.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 250mg |
¥4971.00 | 2024-04-24 |
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Propanol ; 50 min
1.2 Catalysts: Nickel Solvents: Water ; rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ; 20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, 50 °C
1.2 Catalysts: Nickel Solvents: Water ; rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ; 20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, 50 °C
Référence
- A new strategy for the synthesis of 3-deazaneplanocin A, Journal of Chinese Pharmaceutical Sciences, 2010, 19(6), 436-442
Méthode de production 3
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Référence
- Synthesis, conformational study and antiviral activity of L-like neplanocin derivatives, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4436-4439
Méthode de production 4
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Référence
- 3-Bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin: Synthesis and antiviral activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5182-5184
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 16 h, 15 °C
Référence
- Preparation of nucleobases and amino acids mixed lineage leukemia 1 (MLL1) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Raw materials
- Di-tert-butyl dicarbonate
- 4-Chloro-1H-imidazo4,5-cpyridine
- 1H-imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Preparation Products
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Littérature connexe
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot